N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-10-11-19-17(13-18)9-6-12-22(19)20(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,21H,6,9,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUGUBXXMAXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 460.56 g/mol. Its structure incorporates a tetrahydroquinoline core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O5S |
| Molecular Weight | 460.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process generally includes:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate amines and ketones.
- Benzoylation : The introduction of the benzoyl group is performed via acylation reactions.
- Sulfonamide Formation : The final step involves the reaction with sulfonamide derivatives to yield the target compound.
Antifungal Activity
Recent studies have indicated that compounds related to tetrahydroquinolines exhibit significant antifungal properties. For instance, a related benzoyl-tetrahydroquinoline compound demonstrated superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with EC50 values significantly lower than conventional fungicides like flutolanil .
Antimicrobial Properties
Tetrahydroquinoline derivatives have been explored for their antimicrobial activities. Research shows that modifications on the benzoyl moiety can enhance their effectiveness against various bacterial strains.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in fungal cell wall synthesis or bacterial cell division pathways.
Study 1: Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of tetrahydroquinoline derivatives, this compound was found to inhibit fungal growth at low concentrations. The compound's EC50 values were comparable to leading antifungal agents.
Study 2: Structure-Activity Relationship (SAR)
A series of SAR studies demonstrated that alterations in the sulfonamide group significantly affected the biological activity of related compounds. These findings suggest that optimizing substituents on the benzoyl and sulfonamide moieties could lead to enhanced therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the literature, focusing on structural modifications and inferred physicochemical or biological properties.
Core Structure and Substituent Analysis
Table 1: Structural and Functional Group Comparison
Key Observations
In contrast, the butyl and oxo groups in reduce aromaticity, likely diminishing such interactions but improving conformational flexibility. The trifluoroacetyl group in adds electronegativity and metabolic stability due to fluorine’s inductive effects, a feature absent in the target compound.
Biological Implications: Compounds with sulfonamide groups (target, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to their ability to mimic transition states . The dimethylaminoethyl substituent in introduces basicity, which could improve cellular uptake or target lysosomal enzymes.
Q & A
Q. Optimization Considerations :
- Solvent Choice : Anhydrous conditions (e.g., DCM) prevent hydrolysis of sulfonyl chloride intermediates.
- Catalysts : Triethylamine improves sulfonamide coupling efficiency by scavenging acids.
- Temperature : Reflux (~110°C) accelerates benzoylation but requires inert atmosphere (N₂/Ar) to avoid oxidation .
What methods are recommended for determining the crystal structure and validating purity?
Q. Basic Research Focus
- X-Ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding patterns between the sulfonamide group and tetrahydroquinoline core are critical for confirming stereochemistry .
- Purity Validation :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : ¹H/¹³C NMR to verify substituent integration (e.g., benzoyl aromatic protons at δ 7.4–8.1 ppm) .
How can in vitro assays be designed to evaluate its enzyme inhibition potential?
Q. Basic Research Focus
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring compound interaction in real-time .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
How should structure-activity relationship (SAR) studies be structured to optimize bioactivity?
Q. Advanced Research Focus
- Variable Substituents : Compare analogues with modified benzoyl (e.g., 4-fluoro, 3-chloro) or sulfonamide (e.g., isopropyl vs. methyl) groups.
- Biological Testing :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate substituent hydrophobicity with cytotoxicity.
- Antimicrobial Screening : MIC assays against Gram-positive/negative bacteria to assess sulfonamide efficacy .
- Data Analysis : Use QSAR models to predict activity cliffs and prioritize synthetic targets .
How can contradictions in reported bioactivity data be resolved?
Q. Advanced Research Focus
- Orthogonal Assays : Validate enzyme inhibition claims using both fluorescence-based and radiometric assays.
- Structural Validation : Confirm compound identity via X-ray crystallography if bioactivity discrepancies arise (e.g., incorrect stereochemistry due to racemization) .
- Batch Analysis : Compare purity and stability (e.g., via accelerated degradation studies at 40°C/75% RH) to rule out batch-specific artifacts .
What computational strategies are effective for predicting target interactions?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., PP2C phosphatases). Focus on hydrogen bonds between the sulfonamide and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key hydrophobic interactions (e.g., benzoyl group with enzyme pockets) .
What challenges arise in purifying this compound, and how are they addressed?
Q. Advanced Research Focus
- Byproduct Removal : Column chromatography (silica gel, hexane/EtOAc gradient) separates unreacted sulfonyl chloride or benzoyl derivatives.
- Chiral Purity : Use chiralpak AD-H columns with supercritical CO₂ (SFC) to resolve enantiomers if asymmetric centers form during synthesis .
How is stability under physiological conditions assessed for formulation studies?
Q. Advanced Research Focus
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by HPLC to quantify degradation products (e.g., hydrolyzed sulfonamide).
- Light Sensitivity : Conduct ICH-compliant photostability tests (1.2 million lux-hours) to identify protective packaging needs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
